

Spectroscopic Profile of 1-(5-Methylpyridin-2-yl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-(5-Methylpyridin-2-yl)ethanamine

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel pyridine derivative, **1-(5-Methylpyridin-2-yl)ethanamine**. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data, interpreted and validated through comparative analysis with structurally related compounds. Detailed experimental protocols for data acquisition are provided, alongside a thorough elucidation of the spectral features. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the synthesis, characterization, and application of pyridine-based compounds.

Introduction

1-(5-Methylpyridin-2-yl)ethanamine ($C_8H_{12}N_2$) is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmacologically active molecules.^[1] The presence of a chiral center at the α -carbon of the ethylamine side chain, coupled with the electronic properties of the 5-methylpyridine ring, makes it an attractive scaffold for designing novel ligands for various biological targets. Accurate structural confirmation and purity assessment are critical in the drug discovery pipeline, and spectroscopic techniques are the cornerstone of this characterization.

This guide delves into the three primary spectroscopic methods used for the structural elucidation of organic molecules:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3][4] Both ^1H and ^{13}C NMR are discussed to provide a complete picture of the atomic connectivity.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
- Mass Spectrometry (MS): A technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

The interpretations within this guide are grounded in fundamental spectroscopic principles and are supported by data from analogous structures to ensure a robust and reliable analysis.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in **1-(5-Methylpyridin-2-yl)ethanamine**. The predicted chemical shifts, multiplicities, and coupling constants are presented below.

Predicted ^1H NMR Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|--------------------|----------------------|---------------------|-------------|--------------------------------------|
| H-6 | ~8.3 | Doublet | 1H | Pyridine-H |
| H-4 | ~7.4 | Doublet of Doublets | 1H | Pyridine-H |
| H-3 | ~7.1 | Doublet | 1H | Pyridine-H |
| CH | ~4.1 | Quartet | 1H | -CH(NH ₂)CH ₃ |
| Py-CH ₃ | ~2.3 | Singlet | 3H | Pyridine-CH ₃ |
| NH ₂ | ~1.8 | Broad Singlet | 2H | -NH ₂ |
| CH ₃ | ~1.4 | Doublet | 3H | -CH(NH ₂)CH ₃ |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(5-Methylpyridin-2-yl)ethanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 25 °C). Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-10 ppm), and an appropriate relaxation delay.
- Data Processing: Process the raw data using a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons for each resonance.

Structural Elucidation and Signal Assignment

The predicted ^1H NMR spectrum reveals the key structural features of **1-(5-Methylpyridin-2-yl)ethanamine**.

- Aromatic Region (7.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring are expected. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is the most deshielded and appears as a doublet. The protons at the 3 and 4-positions will appear as doublets or doublets of doublets, with their exact chemical shifts influenced by the substituents.
- Aliphatic Region (1.0-4.5 ppm): The methine proton (-CH) of the ethylamine side chain is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethylamine group will appear as a doublet, coupling with the methine proton. The methyl group attached to the pyridine ring (Py-CH₃) will appear as a singlet as it has no adjacent protons.
- Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift and appearance of this signal are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Caption: Predicted ^1H NMR assignments for **1-(5-Methylpyridin-2-yl)ethanamine**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ^{13}C NMR Data

| Chemical Shift (ppm) | Assignment |
|----------------------|--------------------------------------|
| ~160 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~137 | Pyridine C-4 |
| ~131 | Pyridine C-5 |
| ~121 | Pyridine C-3 |
| ~50 | -CH(NH ₂)CH ₃ |
| ~25 | -CH(NH ₂)CH ₃ |
| ~18 | Pyridine-CH ₃ |

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

- Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.
- Instrument: A high-field NMR spectrometer is advantageous for better signal dispersion and sensitivity.
- Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually necessary.
- Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phased, and referenced.

Structural Elucidation and Signal Assignment

The predicted ¹³C NMR spectrum is consistent with the proposed structure:

- Aromatic Region (120-160 ppm): Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon attached to the ethylamine group (C-2) and the carbon

adjacent to the nitrogen (C-6) are expected to be the most downfield. The chemical shifts of the other pyridine carbons (C-3, C-4, and C-5) are influenced by their position relative to the nitrogen and the methyl group.

- **Aliphatic Region (15-55 ppm):** Three signals are predicted for the aliphatic carbons. The methine carbon (-CH) of the ethylamine group will be in the range of 50 ppm. The two methyl carbons (-CH₃) will appear at higher fields (lower ppm values).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic functional groups present in **1-(5-Methylpyridin-2-yl)ethanamine**.

Predicted IR Data

| Wavenumber (cm ⁻¹) | Vibration | Functional Group |
|--------------------------------|----------------------------------------|-------------------------|
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring |
| 2980-2850 | C-H stretch (aliphatic) | Ethyl and Methyl Groups |
| 1650-1580 | N-H bend | Primary Amine |
| 1600-1450 | C=C and C=N stretch | Pyridine Ring |
| 1250-1020 | C-N stretch | Aliphatic Amine |
| 910-665 | N-H wag | Primary Amine |

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
- **Instrument:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

- Data Acquisition: A background spectrum of the empty sample holder (or solvent) is recorded first. Then, the sample spectrum is recorded. The instrument typically scans over the mid-infrared range (4000-400 cm^{-1}).
- Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Interpretation of the IR Spectrum

The predicted IR spectrum confirms the presence of the key functional groups:

- N-H Vibrations: The presence of a primary amine is indicated by two characteristic N-H stretching bands in the 3400-3250 cm^{-1} region (one for asymmetric and one for symmetric stretching).[5][6][7] A bending vibration (scissoring) is expected around 1650-1580 cm^{-1} , and a broad N-H wagging band between 910-665 cm^{-1} .[5]
- C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm^{-1} .
- Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm^{-1} region.
- C-N Stretching: The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm^{-1} range.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): $\text{m/z} = 136.10$
- Key Fragments:
 - $\text{m/z} = 121$ (Loss of $-\text{CH}_3$)

- $m/z = 93$ (Loss of $-\text{CH}_2\text{NH}_2$)

- $m/z = 107$ (Loss of $-\text{C}_2\text{H}_5$)

Experimental Protocol for Mass Spectrometry

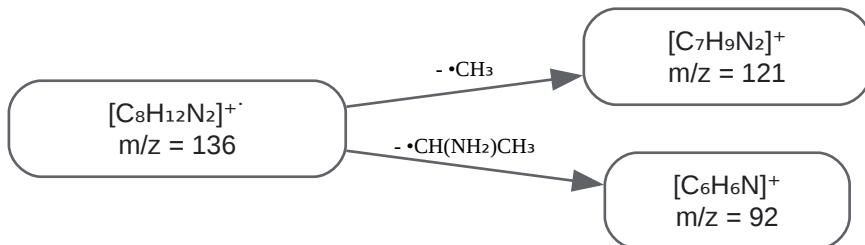
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, usually showing a prominent protonated molecular ion $[\text{M}+\text{H}]^+$.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Interpretation of the Mass Spectrum

The mass spectrum is a molecular fingerprint that can confirm the molecular weight and provide structural clues through its fragmentation pattern.

- Molecular Ion Peak: The molecular ion peak $[\text{M}]^+$ is expected at an m/z of 136, corresponding to the molecular weight of **1-(5-Methylpyridin-2-yl)ethanamine**. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent with our compound.
- Fragmentation Pathway: The fragmentation of pyridine derivatives is often complex. A common fragmentation pathway for 2-substituted pyridines involves cleavage of the side chain.
 - α -Cleavage: Cleavage of the C-C bond adjacent to the amine is a common fragmentation pathway for amines, which would lead to the loss of a methyl radical ($\cdot\text{CH}_3$) resulting in a fragment at m/z 121.

- Benzylic-type Cleavage: Cleavage of the bond between the pyridine ring and the ethylamine side chain could lead to a fragment corresponding to the methylpyridine cation.



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Caption: Plausible fragmentation pathways for **1-(5-Methylpyridin-2-yl)ethanamine**.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of **1-(5-Methylpyridin-2-yl)ethanamine** based on high-quality predicted data. The analysis of the 1H NMR, ^{13}C NMR, IR, and MS spectra provides a consistent and comprehensive structural elucidation of the molecule. The presented data and interpretations will be a valuable resource for scientists working with this compound, aiding in its identification, purity assessment, and further development in various chemical and pharmaceutical applications.

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